molecular formula C28H35F2N5O2S B610204 PRN694 CAS No. 1575818-46-0

PRN694

Cat. No.: B610204
CAS No.: 1575818-46-0
M. Wt: 543.7 g/mol
InChI Key: NXTKFBGDLDPFLB-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PRN694 is a small molecule, covalent inhibitor that selectively targets interleukin-2-inducible T-cell kinase and resting lymphocyte kinase. These kinases are crucial for intracellular signaling in both normal and neoplastic T-cells and natural killer cells. This compound has shown potential as a therapeutic agent for autoimmune, inflammatory, and malignant diseases .

Mechanism of Action

Target of Action

PRN694 is a highly selective and potent covalent inhibitor of two members of the Tec family of non-receptor tyrosine kinases: Interleukin-2-Inducible T-Cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) . These kinases are essential mediators of intracellular signaling in both normal and neoplastic T and natural killer (NK) cells .

Mode of Action

This compound covalently binds to cysteine residues 442 of ITK and 350 of RLK, blocking their kinase activities . This covalent interaction with ITK and RLK leads to the suppression of a variety of downstream T-cell receptor (TCR) pathways .

Biochemical Pathways

The inhibition of ITK and RLK by this compound affects several biochemical pathways. It suppresses TCR pathways including nuclear activation of NFAT1 and cytoplasmic PLCγ1 and IKBα in TCR-activated Jurkat cells expressing wild type ITK . Additionally, it blocks the activation or nuclear translocation of NFAT1, JunB, pIκBα, and pERK .

Pharmacokinetics

This compound exhibits extended target residence time on ITK and RLK . This extended residence time enables durable attenuation of effector cells in vitro and in vivo . .

Result of Action

This compound prevents T-cell receptor- and Fc receptor-induced cellular and molecular activation . It inhibits T-cell receptor-induced T-cell proliferation and blocks proinflammatory cytokine release as well as activation of Th17 cells . In vivo experiments demonstrate that this compound reduces an oxazolone-induced delayed type hypersensitivity reaction .

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, in Jurkat T cells with mutated ITK or overexpressed RLK, the selectivity of this compound was validated . .

Preparation Methods

PRN694 is synthesized through a series of chemical reactions involving molecular modeling to design molecules that interact with cysteine residues while binding to the ATP binding site in the kinase domain. The synthetic route involves the use of various reagents and conditions to achieve the desired product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Properties

IUPAC Name

5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTKFBGDLDPFLB-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)C[C@H]4CCCN4C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35F2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575818-46-0
Record name PRN-694
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575818460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRN-694
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5IZ54DF9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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